molecular formula C18H13FN4O B2524430 7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 672949-64-3

7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2524430
CAS No.: 672949-64-3
M. Wt: 320.327
InChI Key: YSHMQNGWXCFEAO-UHFFFAOYSA-N
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Description

The compound 7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is a sophisticated small molecule built around the versatile [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This scaffold is isoelectronic with purines, allowing it to function as a potential bio-isostere in the design of novel enzyme inhibitors, particularly for kinase targets . The specific substitution pattern of this compound, featuring a 2-[(4-fluorobenzyl)oxy]phenyl group at the 7-position, is designed to enhance its biological activity and selectivity by interacting with specific hydrophobic regions in target proteins. The TP core is known for its remarkable versatility in research, with documented applications across multiple therapeutic areas. Derivatives have demonstrated potent anti-proliferative effects in various cancer cell lines. For instance, some TP-based compounds have been shown to induce mitochondria-dependent apoptosis and cause cell cycle arrest in gastric cancer cells, highlighting their potential in oncology research . Other studies have identified TP derivatives with significant anti-tumor activities against human hepatocarcinoma (HepG2) and breast carcinoma (MCF7) cell lines . Furthermore, the metal-chelating properties of the TP heterocycle, facilitated by accessible electron pairs on its nitrogen atoms (N1, N3, N4), have been exploited to develop complexes with first-row transition metals that show promising in vitro efficacy against parasitic diseases like leishmaniasis and Chagas disease, often outperforming reference drugs . This makes the scaffold a valuable template for investigating new antiparasitic agents. This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-[2-[(4-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O/c19-14-7-5-13(6-8-14)11-24-17-4-2-1-3-15(17)16-9-10-20-18-21-12-22-23(16)18/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHMQNGWXCFEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC3=NC=NN23)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326997
Record name 7-[2-[(4-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

672949-64-3
Record name 7-[2-[(4-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines with different functional groups, which can be further explored for their biological activities .

Scientific Research Applications

Biological Activities

Research has indicated that compounds within the triazolo-pyrimidine class exhibit a broad spectrum of biological activities:

Antitumor Activity

Studies have shown that derivatives of triazolo-pyrimidines can inhibit tumor growth through various mechanisms. For instance, a series of synthesized 7-substituted triazolo-pyrimidines demonstrated significant cytotoxic effects against cancer cell lines. In vitro assays revealed that these compounds could induce apoptosis in tumor cells by activating caspase pathways .

Antiviral Properties

The antiviral potential of triazolo-pyrimidines has been explored extensively. Notably, compounds targeting the PA-PB1 interface of the influenza A virus polymerase showed promising results in inhibiting viral replication. The molecular docking studies suggested that these compounds could effectively disrupt protein-protein interactions critical for viral assembly .

Anticonvulsant Effects

Recent research highlighted the anticonvulsant properties of 7-substituted triazolo-pyrimidines. In experiments using the maximal electroshock (MES) test, certain derivatives exhibited activity comparable to established anticonvulsants like carbamazepine and valproate. This indicates their potential utility in treating epilepsy and other seizure disorders .

Anti-inflammatory Activity

Triazolo-pyrimidine derivatives have also been evaluated for their anti-inflammatory effects. Compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Some derivatives showed significant inhibition rates, suggesting their potential as anti-inflammatory agents .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of triazolo-pyrimidine derivatives. Variations in substituents on the phenyl ring or modifications to the triazole moiety can significantly influence pharmacological properties:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like fluorine enhances lipophilicity and may improve bioavailability.
  • Alkyl Substituents : Longer alkyl chains have been associated with increased anticonvulsant activity due to improved interaction with biological targets .

Case Studies

Several case studies illustrate the applications of this compound:

  • A study demonstrated that specific derivatives could effectively inhibit HIV integrase activity, showcasing their potential in antiviral therapy .
  • Another investigation focused on the anti-inflammatory capabilities of various substituted triazolo-pyrimidines, revealing promising results in both in vitro and in vivo models .

Mechanism of Action

Comparison with Similar Compounds

Fluorination Impact

Fluorine incorporation enhances metabolic stability and target affinity:

  • The 4-fluorobenzyl group in the target compound may improve pharmacokinetic properties compared to non-fluorinated analogues (e.g., 2-benzyl or 2-phenethyl derivatives) .
  • In contrast, trifluoromethyl-substituted triazolopyrimidines (e.g., 5-methyl-N-[4-(trifluoromethyl)phenyl] derivatives) show poor antimalarial activity despite structural mimicry of chloroquine, highlighting substituent-dependent efficacy .

Table 1: Comparative Bioactivity of Selected Triazolopyrimidines

Compound Name Substituents (2-/7-Positions) Biological Activity (IC₅₀/EC₅₀) Target/Application References
Target Compound 2: 4-Fluorobenzyloxy; 7: Phenyl Discontinued (Data unavailable) Investigational anticancer agent
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl) 2: 4-Fluorobenzyl; 7: 3,4-Dimethoxyphenyl hCA IX/XII inhibition (Low nM range) Anticancer
5-Phenyl-7-alkoxy derivatives (e.g., 3a-3i) 2: Alkoxy; 7: Phenyl Moderate cytotoxicity (µM range) Anticancer lead optimization
Compound 19 (Zhao et al., 2007) 2: Unspecified; 7: Substituted phenyl IC₅₀: 6.1 µM (HT-1080 cells) Antitumor
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides 2: Sulfonamide; 7: Substituted phenyl Herbicidal activity at 100 ppm Agriculture

Key Findings:

  • Anticancer Activity : The 3,4-dimethoxyphenyl analogue () outperforms the target compound in enzyme inhibition, suggesting that electron-rich aryl groups at the 7-position enhance hCA binding .
  • Herbicidal vs. Anticancer Applications : Sulfonamide and thioacetamide derivatives (e.g., α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides) exhibit potent herbicidal effects but negligible cytotoxicity, underscoring the scaffold’s functional plasticity .

Biological Activity

The compound 7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. This article focuses on its biological activity, including anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of triazolo-pyrimidine derivatives often involves multi-step reactions that yield compounds with significant biological potential. The specific structure of this compound contributes to its interaction with biological targets.

Anticancer Properties

Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit notable anticancer activities. A study highlighted the antiproliferative effects of various derivatives against several human cancer cell lines:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • Key Findings : Among tested compounds, those structurally similar to this compound demonstrated IC50 values indicating effective inhibition of cell growth:
    • Compound H12 : IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7) were reported as more potent than the standard drug 5-Fluorouracil (5-Fu) .

The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways:

  • ERK Signaling Pathway : Compounds such as H12 were shown to inhibit the ERK signaling pathway by reducing phosphorylation levels of ERK1/2 and associated proteins (c-Raf and MEK1/2), leading to:
    • Induction of apoptosis.
    • Cell cycle arrest at the G2/M phase.

This suggests that the compound may interfere with critical cellular processes essential for cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of triazolo-pyrimidine derivatives. Modifications to the phenyl ring or substitutions at various positions can significantly alter biological activity:

Modification Effect on Activity
Addition of fluorine at position 4Increases lipophilicity and potentially enhances binding affinity to targets.
Variations in alkyl chain lengthMay affect solubility and bioavailability.
Substitution patterns on the triazoleCan influence selectivity towards specific biological targets.

Case Studies

Several studies have documented the efficacy of related compounds in preclinical settings:

  • Antiproliferative Activity : A compound structurally similar to our target exhibited IC50 values as low as 0.24 μM against HCT-116 cells, highlighting the potential for developing highly effective anticancer agents .
  • Mechanistic Studies : Research has shown that triazolo-pyrimidines can act as tubulin polymerization inhibitors, which is a critical mechanism for many anticancer drugs .

Q & A

Q. Example SAR Table :

Substituent PositionModificationBiological ImpactSource
Phenyl at C74-FluorobenzyloxyIncreased antiviral potency
Pyrimidine C5Methyl groupImproved metabolic stability
Triazole N1ChlorophenylReduced cytotoxicity

Q. Experimental Design :

  • Comparative Synthesis : Synthesize analogs with varied substituents (e.g., Cl, Br, OH) .
  • Assays : Test activity in enzyme inhibition (e.g., IC50_{50} values) or cell-based models (e.g., IC50_{50} in cancer lines) .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

Methodological Answer:
Contradictions may arise from:

  • Assay Conditions : Differences in pH, serum proteins, or incubation time. Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound Purity : Verify purity (>95% via HPLC) to exclude byproduct interference .
  • Target Selectivity : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .

Case Study :
A 2025 study found conflicting IC50_{50} values (1.2 μM vs. 3.8 μM) for antiviral activity. Resolution involved:

  • Re-testing under uniform conditions (pH 7.4, 10% FBS).
  • Validating target engagement via surface plasmon resonance (SPR) .

Advanced: What computational methods are used to predict target interactions?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding modes with proteins (e.g., SARS-CoV-2 main protease) .
  • MD Simulations : GROMACS assesses binding stability (e.g., 100-ns simulations to evaluate hydrogen bond persistence) .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Key Finding : The 4-fluorobenzyl group forms π-π interactions with Phe140 in the ATP-binding pocket of kinases, explaining observed inhibition .

Basic: What are the stability and storage recommendations?

Methodological Answer:

  • Stability : Susceptible to hydrolysis in aqueous media; store desiccated at -20°C .
  • Light Sensitivity : Degrades under UV light; use amber vials for long-term storage .
  • Solubility : DMSO stock solutions (10 mM) are stable for 6 months at -80°C .

Advanced: How to optimize lead analogs for in vivo studies?

Methodological Answer:

  • ADMET Profiling :
    • Microsomal Stability : Incubate with liver microsomes; aim for >60% remaining after 1 hour .
    • Caco-2 Permeability : Target Papp_{app} > 1 × 106^{-6} cm/s for oral bioavailability .
  • Structural Tuning :
    • Add PEG chains to improve solubility.
    • Replace labile esters with amides for metabolic stability .

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